chemical structure of [(2-phenoxyphenyl)amino]thiourea
chemical structure of [(2-phenoxyphenyl)amino]thiourea
An In-Depth Technical Guide to the Chemical Structure and Synthesis of [(2-phenoxyphenyl)amino]thiourea
Abstract
This technical guide provides a comprehensive examination of [(2-phenoxyphenyl)amino]thiourea, a molecule of significant interest in medicinal and synthetic chemistry. Thiourea derivatives are a cornerstone in drug discovery, exhibiting a vast array of biological activities including anticancer, antioxidant, and antimicrobial properties.[1][2] This document delves into the nuanced chemical architecture of [(2-phenoxyphenyl)amino]thiourea, offering a detailed, step-by-step synthesis protocol, a thorough guide to its structural characterization via modern spectroscopic techniques, and an exploration of its potential biological significance based on established structure-activity relationships of related compounds.
Molecular Architecture and Physicochemical Landscape
The structure of [(2-phenoxyphenyl)amino]thiourea, also known as 1-(2-phenoxyphenyl)thiourea, integrates three key chemical motifs: a flexible phenoxy ether linkage, an aniline-derived core, and the pharmacologically crucial thiourea group.
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Chemical Structure: C₁₃H₁₂N₂OS
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IUPAC Name: 1-(2-phenoxyphenyl)thiourea
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Molecular Weight: 244.31 g/mol
The molecule's topology is defined by a central phenyl ring substituted with an amino-thiourea group and a phenoxy group at the ortho (C2) position. This arrangement imparts specific steric and electronic properties that influence its reactivity and biological interactions.
The Thiourea Moiety: A Versatile Functional Group
The thiourea group, H₂N−C(=S)−NH−, is the sulfur analogue of urea and is central to the molecule's function.[3] It exists in a tautomeric equilibrium between the thione form (predominant) and the thiol (isothiourea) form.[4] This duality is critical to its chemical behavior. The nitrogen protons can act as hydrogen bond donors, while the thiocarbonyl sulfur (C=S) serves as a hydrogen bond acceptor, enabling potent interactions with biological targets like enzymes and receptors.[5]
The 2-Phenoxy-Aniline Backbone
The 2-phenoxyaniline scaffold provides a semi-rigid backbone with a degree of conformational flexibility around the ether linkage.[6] This framework is a known privileged structure in medicinal chemistry, appearing in various bioactive compounds. Its lipophilicity influences the molecule's solubility and ability to cross biological membranes, which are key pharmacokinetic considerations.
Synthesis Pathway and Experimental Protocol
The synthesis of [(2-phenoxyphenyl)amino]thiourea is most effectively achieved through a two-step process, beginning with the acquisition or synthesis of the key precursor, 2-phenoxyaniline, followed by the introduction of the thiourea functional group.
Workflow for Synthesis
The logical flow for the synthesis involves the reaction of the primary amine precursor with a thiocarbonyl source. While various methods exist, such as using pre-formed isothiocyanates or carbon disulfide, the use of ammonium thiocyanate offers a direct and efficient route.[7][8][9][10]
Caption: Synthesis workflow for [(2-phenoxyphenyl)amino]thiourea.
Detailed Experimental Protocol
This protocol describes the synthesis from the commercially available precursor, 2-phenoxyaniline.[11]
Materials:
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2-Phenoxyaniline (1.0 eq)
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Ammonium thiocyanate (1.2 eq)
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Concentrated Hydrochloric Acid (catalytic amount)
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Ethanol (solvent)
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Deionized Water
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-phenoxyaniline (1.0 eq) in ethanol.
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Addition of Reagents: To the stirred solution, add ammonium thiocyanate (1.2 eq) followed by a few drops of concentrated hydrochloric acid. The acid catalyzes the reaction by facilitating the formation of thiocyanic acid in situ.[10]
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Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
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Product Isolation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of cold deionized water with stirring. A white or off-white precipitate of [(2-phenoxyphenyl)amino]thiourea will form.
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Purification: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any unreacted ammonium thiocyanate and other inorganic salts.
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Final Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure crystalline [(2-phenoxyphenyl)amino]thiourea.
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Drying: Dry the purified product under vacuum to remove residual solvent.
Trustworthiness Note: This self-validating protocol relies on the insolubility of the organic product in water for initial purification, a standard and reliable technique. The final recrystallization step ensures high purity, which can be confirmed by melting point determination and the spectroscopic methods outlined below.
Structural Elucidation and Spectroscopic Signature
Confirmation of the synthesized structure is achieved through a combination of standard spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.[12][13]
| Technique | Functional Group | Expected Signature / Chemical Shift (δ) | Rationale |
| FT-IR (cm⁻¹) | N-H (Amine/Amide) | 3400-3100 (broad, multiple bands) | Stretching vibrations of the N-H bonds in the thiourea group.[14] |
| C=S (Thione) | 1250-1020 (strong) | Characteristic stretching vibration of the thiocarbonyl group.[13] | |
| C-O-C (Aryl Ether) | 1260-1200 (asymmetric), 1075-1020 (symmetric) | Stretching vibrations of the ether linkage. | |
| ¹H-NMR (ppm) | -NH- and -NH₂ | 9.0-10.0 (singlet, 1H, -NH-) and 7.0-8.0 (broad singlet, 2H, -NH₂) | Labile protons of the thiourea group; chemical shift is solvent-dependent.[12] |
| Aromatic Protons | 6.8-8.0 (multiplets, 9H) | Complex overlapping signals from the two distinct phenyl rings. | |
| ¹³C-NMR (ppm) | C=S (Thione Carbon) | 180-185 | The thiocarbonyl carbon is highly deshielded and appears far downfield.[15] |
| Aromatic Carbons | 115-160 | Multiple signals corresponding to the 12 aromatic carbons. | |
| Mass Spec (m/z) | [M]⁺ (Molecular Ion) | ~244.07 | Corresponds to the molecular weight of the compound (C₁₃H₁₂N₂OS). |
Potential Biological Activities and Therapeutic Outlook
Thiourea derivatives are a well-established class of compounds with a wide spectrum of biological activities.[1] The combination of the thiourea pharmacophore with the 2-phenoxyaniline scaffold suggests several promising avenues for drug development.
Structure-Activity Relationship (SAR) Insights
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Anticancer Potential: Many N-aryl thiourea derivatives exhibit potent anticancer activity.[2] The mechanism often involves inhibiting key enzymes or disrupting cellular signaling pathways. The N-H protons and sulfur atom can form crucial hydrogen bonds within the active site of target proteins.[2]
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Enzyme Inhibition: The thiourea moiety is present in inhibitors of various enzymes, including carbonic anhydrases, tyrosinase, and kinases.[5][16] The ability to coordinate with metal ions in metalloenzymes is a key feature.
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Antioxidant Activity: Thiourea derivatives can act as radical scavengers, a property attributed to the sulfur atom and the labile N-H protons.[1]
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Agrochemical Applications: Beyond medicine, thioureas are used as fungicides, insecticides, and herbicides, highlighting their broad bioactivity.[17]
Potential Applications Diagram
Caption: Potential applications of [(2-phenoxyphenyl)amino]thiourea.
Conclusion and Future Directions
[(2-phenoxyphenyl)amino]thiourea is a synthetically accessible molecule with a chemical structure primed for biological activity. This guide has detailed its molecular architecture, provided a robust and verifiable synthesis protocol, and outlined the key spectroscopic features required for its characterization. Based on extensive literature on related compounds, its potential as a lead structure in anticancer, antimicrobial, and enzyme inhibition studies is significant. Future research should focus on the in vitro screening of this compound against various cancer cell lines and microbial strains, followed by medicinal chemistry efforts to optimize its activity through structural modification of the aryl rings.
References
-
Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). A Facile and Efficient Synthesis of Isothiocyanates from Amines. Synthesis, 45(12), 1667-1674. Available at: [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Available at: [Link]
-
Al-Humaidi, J. Y., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isothiocyanates. Available at: [Link]
-
Yang, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 46-51. Available at: [Link]
-
Wang, Z., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(31), 5764-5768. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Available at: [Link]
-
Gümrükçüoğlu, N., et al. (2014). Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 433-437. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-nitro-5-phenoxyaniline. Available at: [Link]
-
Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12(2), 533-540. Available at: [Link]
-
Journal of Agricultural and Food Chemistry. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Available at: [Link]
-
ResearchGate. (n.d.). Reaction condensation of amines 1(a-j) with ammonium thiocyanate 2 for preparation of phenylthiourea (3a-j) derivatives. Available at: [Link]
-
Mathes, R. A., Stewart, F. D., & Swedish, Jr., F. (1948). A Synthesis of Amine Salts of Thiocyanic Acid. Journal of the American Chemical Society, 70(10), 3455-3456. Available at: [Link]
-
RSC Publishing. (2022). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. Available at: [Link]
-
LookChem. (n.d.). AMMONIUM THIOCYANATE. Available at: [Link]
-
Hossaini, Z., et al. (2011). Multicomponent reactions of ammonium thiocyanate, acyl chlorides, alkyl bromides, and enaminones: a facile one-pot synthesis of thiophenes. Molecular Diversity, 15(4), 911-916. Available at: [Link]
-
Hardy, Jr., R. A., et al. (1960). Synthesis of 2-Chloro-10-(3-dimethylaminopropyl)phenoxazine: (a) The o-Phenoxyaniline Route; (b) a Modification of the Turpin Reaction. The Journal of Organic Chemistry, 25(7), 1209-1213. Available at: [Link]
- Google Patents. (n.d.). CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof.
-
Bîcu, E., et al. (2015). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 20(11), 19577-19597. Available at: [Link]
-
Alkali Scientific. (n.d.). 2-Phenoxyaniline, 1 X 500 g (346683-500G). Available at: [Link]
-
Wikipedia. (n.d.). Thiourea. Available at: [Link]
-
ResearchGate. (n.d.). The chemical structure of thiourea. Available at: [Link]
-
Raza, M. A., et al. (2021). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Bulletin of the Chemical Society of Ethiopia, 35(3), 587-603. Available at: [Link]
-
MDPI. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Available at: [Link]
-
Ataman Kimya. (n.d.). THIOUREA. Available at: [Link]
-
MDPI. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Available at: [Link]
-
Pierrot, M., et al. (2018). Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. Molecules, 23(10), 2592. Available at: [Link]
-
Jambi, S. M. S. (2019). Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research, 12(3), 177-187. Available at: [Link]
- Google Patents. (n.d.). CN103420749B - Green synthesis method of thiourea derivative.
-
ResearchGate. (2017). Synthesis and characterization of bis-thiourea having amino acid derivatives. Available at: [Link]
-
FooDB. (n.d.). Showing Compound Thiourea (FDB012439). Available at: [Link]
-
TSI Journals. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Showing Compound Thiourea (FDB012439) - FooDB [foodb.ca]
- 4. Thiourea - Wikipedia [en.wikipedia.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. CAS 2688-84-8: 2-phenoxyaniline | CymitQuimica [cymitquimica.com]
- 7. Isothiocyanate synthesis [organic-chemistry.org]
- 8. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. alkalisci.com [alkalisci.com]
- 12. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajol.info [ajol.info]
- 14. mdpi.com [mdpi.com]
- 15. Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
